1-(1H-imidazol-2-yl)ethanamine
Overview
Description
1-(1H-imidazol-2-yl)ethanamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-(1H-imidazol-2-yl)ethanamine can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-imidazol-2-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)ethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism . The exact mechanism depends on the specific biological context and the structure of the imidazole derivative.
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)ethanamine can be compared with other imidazole derivatives, such as:
2-(1H-imidazol-1-yl)ethanamine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1H-imidazole-4-ethanamine: Another imidazole derivative with different substitution, affecting its reactivity and applications.
1H-imidazole-5-ethanamine: This compound has a different position of the ethanamine group, influencing its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFPANPYNPFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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